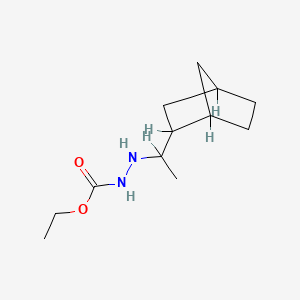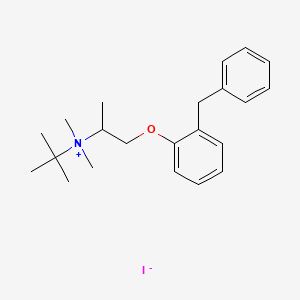
3-(1-(2-Norbornyl)ethyl)carbazic acid ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-(2-Norbornyl)ethyl)carbazic acid ethyl ester is a complex organic compound that belongs to the class of carbazic acid esters. These compounds are characterized by the presence of a carbazic acid moiety linked to an ethyl ester group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(2-Norbornyl)ethyl)carbazic acid ethyl ester typically involves the reaction of carbazic acid with an appropriate alcohol under acidic conditions. One common method is the Fischer esterification, where carbazic acid reacts with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to drive the equilibrium towards ester formation .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of catalysts and solvents is optimized to minimize waste and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
3-(1-(2-Norbornyl)ethyl)carbazic acid ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to produce the corresponding carbazic acid and ethanol.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water as a solvent.
Reduction: Lithium aluminum hydride (LiAlH4), dry ether as a solvent.
Substitution: Various nucleophiles, appropriate solvents depending on the nucleophile.
Major Products Formed
Hydrolysis: Carbazic acid and ethanol.
Reduction: Corresponding alcohol.
Substitution: Products depend on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(1-(2-Norbornyl)ethyl)carbazic acid ethyl ester has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-(1-(2-Norbornyl)ethyl)carbazic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis to release the active carbazic acid, which can then interact with biological molecules. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Carbamic acid, ethyl ester: Similar structure but lacks the norbornyl group.
Carbamic acid, (3-chlorophenyl)-, ethyl ester: Contains a chlorophenyl group instead of the norbornyl group.
Carbamic acid, methylnitroso-, ethyl ester: Contains a methylnitroso group.
Uniqueness
3-(1-(2-Norbornyl)ethyl)carbazic acid ethyl ester is unique due to the presence of the norbornyl group, which imparts specific steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological molecules, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
91695-67-9 |
|---|---|
Molekularformel |
C12H22N2O2 |
Molekulargewicht |
226.32 g/mol |
IUPAC-Name |
ethyl N-[1-(2-bicyclo[2.2.1]heptanyl)ethylamino]carbamate |
InChI |
InChI=1S/C12H22N2O2/c1-3-16-12(15)14-13-8(2)11-7-9-4-5-10(11)6-9/h8-11,13H,3-7H2,1-2H3,(H,14,15) |
InChI-Schlüssel |
AHEIXKMVTNEBKO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)NNC(C)C1CC2CCC1C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1S,2S)-(+)-1,2-Bis[(N-diphenylphosphino)amino]cyclohexane](/img/structure/B13777226.png)




![Butyltintris[2-(myristoyloxy)ethylmercaptide]](/img/structure/B13777259.png)
![N-(4-Bromophenyl)-N'-[4-(morpholin-4-yl)butyl]urea](/img/structure/B13777277.png)





![1,3,5-Tris[4'-(dimethylamino)biphenyl-4-yl]benzene](/img/structure/B13777308.png)
